

An In-depth Technical Guide to the Physical Properties of Tetraphenylcyclobutadiene Crystals

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Compound of Interest

Compound Name: Tetraphenylcyclobutadiene

Cat. No.: B15491532

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Introduction

Tetraphenylcyclobutadiene is a fascinating and highly reactive antiaromatic compound. Due to its inherent instability, it readily dimerizes. Consequently, the study of its physical properties in a crystalline state primarily focuses on its more stable dimeric form. This technical guide provides a comprehensive overview of the available data on the physical properties of **tetraphenylcyclobutadiene**, with a necessary emphasis on its dimer, consolidating crystallographic, spectroscopic, and thermal data, along with the experimental protocols used for their determination.

Crystallographic Properties of the Tetraphenylcyclobutadiene Dimer

The seminal work on the crystal structure of the **tetraphenylcyclobutadiene** dimer was conducted by Pawley, Lipscomb, and Freedman. Their research provides the foundational crystallographic data for this compound.

Table 1: Crystallographic Data for the Dimer of **Tetraphenylcyclobutadiene**

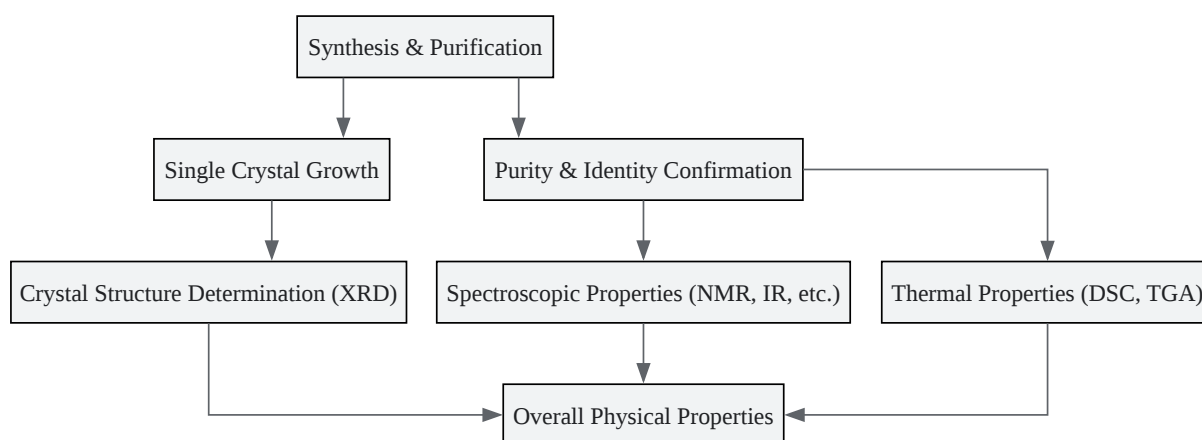
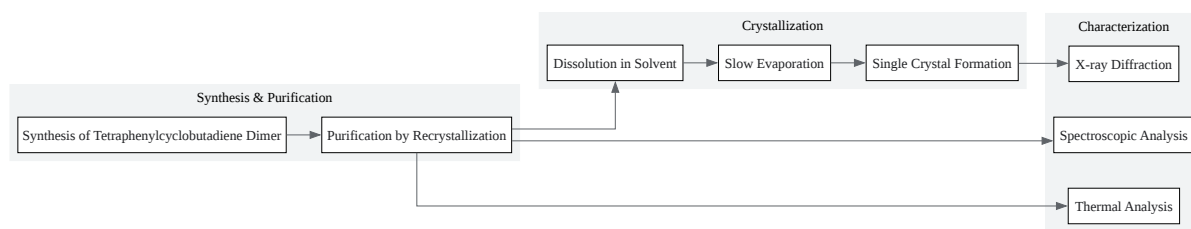
| Parameter | Value |
|----------------|--------------------|
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a | 12.148(5) Å |
| b | 9.796(4) Å |
| c | 29.565(16) Å |
| β | 91.79(5)° |
| Z | 4 |

Experimental Protocols

X-ray Crystallography of the Tetraphenylcyclobutadiene Dimer

The determination of the crystal structure of the **tetraphenylcyclobutadiene** dimer involves the following key steps:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown from a saturated solution of the synthesized dimer in an appropriate organic solvent, such as benzene or a mixture of solvents. Slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.
- **Data Collection:** A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.



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